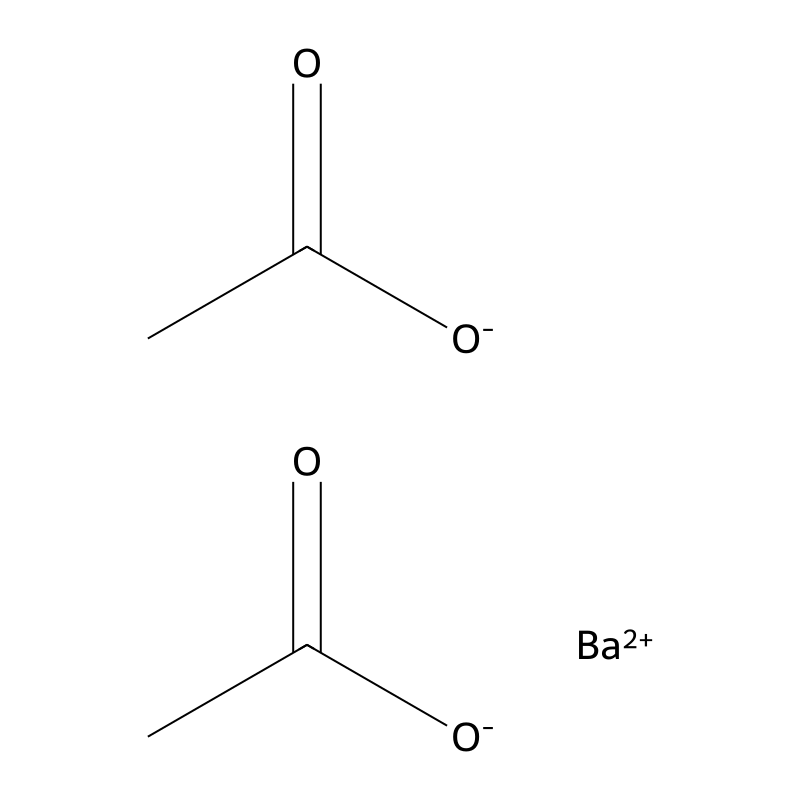Barium acetate
Ba(C2H3O2)2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Ba(C2H3O2)2
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Catalyst in Organic Synthesis:
Barium acetate is a versatile catalyst for various organic reactions, including:
- Esterifications: Barium acetate plays a role in the conversion of carboxylic acids and alcohols to esters. [Source: Barium acetate, ]
- Claisen condensation: This reaction involves the formation of β-keto esters from two esters, and barium acetate acts as a catalyst for this process. [Source: Claisen condensation, ]
- Heck reactions: These reactions involve the formation of carbon-carbon bonds between alkenes and aryl halides, and barium acetate can be used as a catalyst under specific conditions. [Source: Heck reaction, ]
Precursor for Perovskite Solar Cells:
Perovskite solar cells hold immense potential for efficient and cost-effective solar energy conversion. Barium acetate serves as a precursor for the synthesis of certain perovskite materials, contributing to research efforts in developing these next-generation solar cells. [Source: Barium acetate ACS reagent, 99 543-80-6, ]
Other Research Applications:
Beyond the aforementioned uses, barium acetate finds application in various research areas, including:
- Analytical Chemistry: Barium acetate is used in gravimetric analysis for the quantitative determination of sulfate ions by precipitating as barium sulfate. [Source: Barium acetate, ]
- Biological Research: Barium acetate has been used in some studies to investigate its potential effects on various biological processes, although further research is needed to understand its specific mechanisms and implications. It's important to note that due to its toxicity, barium acetate is not suitable for use in human or animal studies without proper safety protocols and regulations.
Barium acetate, chemically represented as , is an organic salt formed from barium and acetic acid. It appears as a white, odorless crystalline solid that is highly soluble in water. The compound has a molar mass of approximately 255.42 g/mol and a melting point of 450 °C, above which it decomposes into barium carbonate and other byproducts . Barium acetate is not found in nature and is synthesized through various
Barium acetate is a toxic compound. Ingestion can cause gastrointestinal distress, muscle paralysis, and respiratory failure []. Inhalation of dust particles can irritate the respiratory tract. Due to its ionic nature, it can also react with strong acids or oxidizers, releasing hazardous fumes [].
Important
When handling barium acetate, it's crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator to minimize exposure risks [].
Please note:
- The mechanism of action section is not applicable to barium acetate as it primarily functions as a salt in scientific research.
- Case studies are not prevalent for barium acetate due to its role as a chemical reagent, not a biological compound.
- Reaction with Acetic Acid:
- The primary method of synthesis involves the reaction of barium carbonate with acetic acid:
- Decomposition:
- Upon heating, barium acetate decomposes into barium carbonate and acetone:
- Reaction with Sulfuric Acid:
- When reacted with sulfuric acid, it produces barium sulfate and acetic acid:
These reactions illustrate the compound's utility in various chemical syntheses and its role as a reagent in organic chemistry.
Barium acetate is known to be toxic to humans and animals. Ingestion or inhalation can lead to severe health effects, including abdominal pain, diarrhea, nausea, vomiting, and respiratory distress. The lethal dose for rats is reported to be approximately 921 mg/kg . Due to its toxicity, it is crucial to handle this compound with care and use appropriate protective equipment when working with it.
Barium acetate can be synthesized through several methods:
- From Barium Carbonate:
- As mentioned earlier, the most common method involves reacting barium carbonate with acetic acid.
- From Barium Hydroxide:
- Another method includes the reaction of barium hydroxide with acetic acid:
- From Barium Oxide:
- Barium oxide can also react with acetic acid to form barium acetate:
These methods highlight the versatility of barium acetate's synthesis in laboratory settings.
Research on the interactions of barium acetate primarily focuses on its reactivity with other compounds. For instance, it reacts readily with sulfate salts to form insoluble barium sulfate, which is often utilized in medical treatments for barium poisoning . Studies also indicate that it can interact with halides to produce corresponding barium halides along with acetic acid.
Barium acetate shares similarities with several other compounds but has distinct characteristics that set it apart:
| Compound Name | Chemical Formula | Solubility | Unique Features |
|---|---|---|---|
| Barium Chloride | BaCl₂ | Soluble | Used in water treatment; hygroscopic |
| Barium Sulfate | BaSO₄ | Insoluble | Commonly used for medical imaging; non-toxic |
| Barium Carbonate | BaCO₃ | Slightly soluble | Precursor for barium acetate; reacts with acids |
| Barium Hydroxide | Ba(OH)₂ | Soluble | Strong base; reacts vigorously with acids |
Barium acetate's unique properties include its high solubility in water and its role as a precursor for other barium salts, making it valuable in both industrial applications and laboratory settings .
Physical Description
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 244 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 243 of 244 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






